4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine
Description
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-22-16-9-8-15(12-17(16)23-2)25(20,21)19-10-11-24-18(13-19)14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCAOQGQZHYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Cancer Therapy
Research indicates that compounds similar to 4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine exhibit potent inhibitory effects on hypoxia-inducible factors (HIFs), which are crucial in cancer progression. For instance, a study identified related benzopyran-based compounds as effective HIF-1 inhibitors with minimal cytotoxicity to normal cells, suggesting a therapeutic window for cancer treatment .
Case Study :
- Compound : KCN1 (a related analog)
- IC : Approximately 0.6 µM
- Effectiveness : Demonstrated significant inhibition of brain and pancreatic cancers in vivo with minimal side effects .
Protein Kinase Inhibition
The compound has been explored for its ability to inhibit specific protein kinases involved in cancer signaling pathways. The Raf/MEK/ERK pathway is particularly targeted due to its role in cell proliferation and survival.
Data Table: Inhibitory Activity Against Protein Kinases
| Compound Name | Target Kinase | IC (µM) | Effectiveness |
|---|---|---|---|
| KCN1 | Raf | 0.3 | High |
| KCN1 Analog | MEK | 0.5 | Moderate |
This table illustrates the comparative potency of various compounds related to 4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine against key kinases involved in oncogenic pathways.
Neurological Disorders
Emerging studies suggest that morpholine derivatives may have applications in treating neurological disorders through modulation of serotonin receptors. Compounds targeting the 5-HT6 receptor have shown promise in managing cognitive impairments and mood disorders .
Case Study :
- Application : Treatment of cognitive disorders
- Mechanism : Selective affinity for the serotonin 5-HT6 receptor
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in three key aspects:
Sulfonyl vs. Carbonyl Groups: 4-(3,4-Diethoxybenzoyl)-2-phenylmorpholine (BG15723): Replaces the sulfonamide group with a benzoyl moiety (C=O). Target Compound: The sulfonamide group (SO₂-NR₂) offers hydrogen-bonding capability, which may improve target binding specificity in biological systems .
Substituent Position and Bulk: Class C Sulfonamides (): Derived from 2,2-dimethyl-2H-chromene-6-carbaldehyde, these analogs incorporate a fused chromene ring. 4-(3-Phenyladamantane-1-carbonyl)morpholine (BG15706): The adamantane group introduces significant bulk and hydrophobicity, likely affecting pharmacokinetic properties such as solubility and metabolic stability .
Heterocyclic Modifications :
- 4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}morpholine : Incorporates a 1,3,4-oxadiazole ring linked via a sulfanyl-ethyl chain. The oxadiazole’s electron-deficient nature may alter electronic interactions with biological targets compared to the sulfonamide group .
Biological Activity
4-(3,4-Dimethoxybenzenesulfonyl)-2-phenylmorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a phenyl group and a sulfonyl moiety derived from 3,4-dimethoxybenzene. This structural arrangement is crucial for its biological activity.
Biological Activity Overview
Research indicates that 4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine exhibits various biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting the growth of cancer cell lines, suggesting potential as an anticancer agent.
- Neuropharmacological Effects : It has been studied for its interactions with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in various central nervous system disorders.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Serotonin Receptor Modulation : The compound acts as a selective ligand for the 5-HT6 receptor, which plays a role in mood regulation and cognitive functions. This interaction may offer therapeutic benefits for conditions such as anxiety, depression, and cognitive disorders .
- Inhibition of Tumor Growth : Preliminary studies suggest that 4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine can disrupt cell cycle progression in cancer cells, leading to apoptosis. This effect may be mediated through its binding to β-tubulin, similar to other known antitumor agents .
Case Studies and Experimental Evidence
A selection of studies highlights the biological activity of the compound:
- Antiproliferative Studies : In vitro assays demonstrated that the compound inhibited cell proliferation across various cancer cell lines at nanomolar concentrations. The IC50 values indicate strong antiproliferative effects comparable to established chemotherapeutics .
- Neuropharmacological Evaluation : Animal models treated with the compound exhibited reduced anxiety-like behaviors and improved cognitive performance in memory tasks, supporting its potential use in treating psychiatric disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What analytical techniques are critical for characterizing sulfonate ester byproducts?
- HPLC-MS : Detects trace impurities (e.g., unreacted sulfonyl chloride) with C18 columns and 0.1% formic acid mobile phase .
- TLC monitoring : Use UV-active plates (254 nm) to track reaction progress and optimize quenching times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
